Cbz-beta-HoLys(Boc)-OH

Orthogonal protection Solid-phase peptide synthesis Deprotection selectivity

Researchers requiring orthogonal protection for sequential peptide functionalization often face incompatibility between Fmoc- and Boc-chemistry workflows. Cbz-beta-HoLys(Boc)-OH resolves this with its Cbz-on-β/Boc-on-ω architecture: • Enables TFA-mediated ω-Boc removal while Nᵝ-Cbz remains intact for on-resin side-chain modification, preventing premature N-terminal exposure that compromises the regioisomer Boc-β-HoLys(Cbz)-OH • ≥98% HPLC purity meets library production standards; the Cbz group provides a UV-active chromophore for reaction monitoring • Ideal for Boc-SPPS macrocyclic antibiotic assembly, multivalent β-peptide scaffold construction, and CDMO peptide library synthesis.

Molecular Formula C20H30N2O6
Molecular Weight 394.5 g/mol
Cat. No. B12093675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-beta-HoLys(Boc)-OH
Molecular FormulaC20H30N2O6
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C20H30N2O6/c1-20(2,3)28-18(25)21-12-8-7-11-16(13-17(23)24)22-19(26)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)
InChIKeyFILVPJFCVOSPHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-β-HoLys(Boc)-OH – Orthogonal Protection for Regioselective Synthesis


Cbz-beta-HoLys(Boc)-OH (CAS 957494-09-6) is a dual-protected, non-proteinogenic β³-homolysine derivative bearing a benzyloxycarbonyl (Cbz) group on the Nᵝ-amine and a tert-butoxycarbonyl (Boc) group on the Nᵚ-amine . The β-amino acid backbone provides enhanced proteolytic stability relative to canonical α-lysine, while the orthogonal Cbz/Boc pair enables sequential, chemoselective deprotection strategies that cannot be replicated with single-protecting-group or regioisomeric analogs . It is employed as a key building block in solid-phase peptide synthesis, macrocyclic antibiotic construction, and multivalent ligand design .

Workflow Boc-SPPS with sequential ω-amine-first deprotection
Selection Orthogonal Cbz/Boc pair enables chemoselective side-chain modification on-resin
Use Context Macrocyclic antibiotic research, multivalent ligand design, chiral peptide synthesis

Why Regioisomeric or Fmoc Analogs Cannot Substitute


Substituting Cbz-beta-HoLys(Boc)-OH with its regioisomer Boc-β-HoLys(Cbz)-OH (CAS 346694-77-7) or with Fmoc-protected variants (e.g., Fmoc-β-HoLys(Boc)-OH, CAS 203854-47-1) fundamentally alters the deprotection sequence. In the Cbz-(β)/Boc-(ω) arrangement, mild acidic treatment (TFA) first exposes the ω-amine for side-chain functionalization, while the Nᵝ-Cbz group remains intact, enabling subsequent on-resin cyclization or chain elongation . The regioisomer inverts this order – Boc removal occurs at the β-amine, releasing the N-terminus prematurely – which can compromise synthetic strategies that depend on ω-amine-first manipulation [1]. Furthermore, Fmoc-β-HoLys(Boc)-OH is incompatible with Boc-SPPS protocols and requires piperidine-mediated Fmoc removal, precluding integration into established Boc-chemistry workflows .

Regioisomer Boc-β-HoLys(Cbz)-OH reverses deprotection order – ω-Cbz remains while β-Boc is removed first, which may alter side-chain-functionalization sequences and compromise ω-amine-first strategies.
Fmoc-β-HoLys(Boc)-OH limits compatibility with Boc-SPPS protocols; Fmoc removal requires piperidine, precluding integration into established Boc-chemistry workflows without method redevelopment.

Quantitative Differentiation Evidence


Orthogonal Deprotection for ω-Amine-First Functionalization

Cbz-beta-HoLys(Boc)-OH (target) provides an ω-amine-first deprotection sequence: Boc removal with TFA (typically >99% efficiency) exposes the side-chain amine while the Nᵝ-Cbz group remains stable, enabling selective side-chain modification or on-resin cyclization. In contrast, the regioisomer Boc-β-HoLys(Cbz)-OH (comparator) yields β-amine-first exposure upon TFA treatment, which can lead to undesired N-terminal reactions during side-chain manipulation. Cbz cleavage via catalytic hydrogenolysis (Pd/C, H₂) routinely achieves >95% yield .

Deprotection Order
Class-level inference
Step 1: ω-Boc (TFA >99%); Step 2: β-Cbz (H₂/Pd >95%)
Supports ω-amine-first synthetic strategies
Reversed sequence in regioisomer changes site exposure order
Orthogonal protection Solid-phase peptide synthesis Deprotection selectivity

Enantiomeric Purity and Stereochemical Integrity

The Baenziger stereoselective conjugate addition route produces protected β-homolysine with enantiomeric excess (ee) >99.5% [1]. Commercial Cbz-β-HoLys(Boc)-OH is typically supplied at 97% purity by HPLC [2], while the regioisomer Boc-β-HoLys(Cbz)-OH is available at ≥98% (HPLC) . Although the reported commercial purity does not distinguish between enantiomeric and chemical impurities, the synthetic route benchmark (ee >99.5%) provides a higher assurance of stereochemical integrity for chiral peptide applications.

Enantiomeric Purity
Cross-study comparable
ee >99.5% (synthetic route); commercial purity 97% HPLC
Higher stereochemical assurance over regioisomer
Commercial ee not explicitly reported for comparator
Enantiomeric excess Chiral purity β-amino acid synthesis

Application Scope in Macrocyclic Antibiotics and CD40L Mimetics

Cbz-β-HoLys(Boc)-OH has been specifically employed as a building block in the synthesis of macrocyclic broad-spectrum antibiotics targeting bacterial type I signal peptidase (SpsB) and in the construction of multivalent CD40L mimetics built on cyclic β-peptide scaffolds . The regioisomer Boc-β-HoLys(Cbz)-OH, by contrast, is cited primarily for peptide nanotube assembly using cyclic tetra-β-peptides with polydiacetylene components [1]. This divergence in documented applications reflects the functional consequences of the different protecting-group orientations on the intended synthetic end-products.

Application Precedent
Supporting evidence
Macrocyclic antibiotics (SpsB); multivalent CD40L mimetics
Validated in two research areas; regioisomer used in peptide nanotubes
Application context drives building-block selection
Macrocyclic antibiotics Multivalent ligands Drug discovery

Predicted pKa and logP for Purification Optimization

Cbz-β-HoLys(Boc)-OH exhibits a predicted logP of 4.23 and a predicted pKa of 4.43 ± 0.10 . The regioisomer Boc-β-HoLys(Cbz)-OH shares essentially identical predicted pKa (4.44 ± 0.10) and density (1.160 ± 0.06 g/cm³) , indicating that the protecting-group positions do not significantly alter the core physicochemical profile. This near-identity reinforces that the primary differentiation lies in the synthetic orthogonality and application precedent, not in bulk property differences.

Physicochemical Profile
Cross-study comparable
logP 4.23; pKa 4.43 ± 0.10 (predicted)
Near-identical bulk properties; selection driven by synthetic orthogonality
Predicted values; experimental verification advised
Physicochemical characterization logP Peptide solubility

Research and Manufacturing Application Scenarios


Boc-SPPS with ω-Amine-First Side Chain Derivatization

In Boc-SPPS workflows, the Cbz-on-β/Boc-on-ω arrangement permits selective TFA-mediated removal of the ω-Boc group while the peptide remains attached to the solid support. This enables on-resin side-chain modification (e.g., acylation, biotinylation, or fluorophore conjugation) before final N-terminal deprotection and HF cleavage . The regioisomer Boc-β-HoLys(Cbz)-OH would instead expose the N-terminus prematurely, complicating sequence continuation.

Macrocyclic Antibiotics Targeting Bacterial SpsB

Cbz-β-HoLys(Boc)-OH has been used as a chiral building block in the assembly of macrocyclic antibacterial compounds that inhibit bacterial type I signal peptidase (SpsB), an essential enzyme for bacterial viability . The orthogonal protecting groups facilitate the sequential condensation steps required to construct the macrocyclic scaffold without protecting group incompatibility.

Multivalent CD40L Mimetics on Cyclic β-Peptide Scaffolds

The compound serves as a precursor for constructing cyclic β-peptide templates that display CD40L-derived binding motifs in a radially symmetric, multivalent arrangement . The Cbz/Boc orthogonal pair allows precise control over which amine is liberated at each synthetic stage, ensuring that the scaffold assembly and ligand conjugation steps proceed in the correct order.

Custom Peptide Library Synthesis for Drug Screening

Contract research organizations and CDMOs supplying peptide libraries for high-throughput drug screening utilize Cbz-β-HoLys(Boc)-OH to introduce β-homolysine residues with orthogonal side-chain protection. The ≥97% HPLC purity specification [1] meets the quality thresholds for library production, while the Cbz group provides a convenient UV-active chromophore for monitoring reaction progress and purification.

Application
Selection Property
Validation Focus
Boc-SPPS with ω-amine-first derivatization
Orthogonal Cbz/Boc orientation for sequential deprotection
Deprotection sequence fidelity and on-resin modification efficiency
Macrocyclic antibiotic research (SpsB inhibition)
Documented building block for macrocyclic scaffolds
Synthetic route compatibility and antibacterial activity assays
Multivalent CD40L mimetics on cyclic β-peptides
Regioselective amine liberation for scaffold assembly
Multivalent binding assays and scaffold stability
Peptide library synthesis for drug screening
UV-active Cbz chromophore for monitoring; HPLC purity specification
Purity thresholds for library production and coupling efficiency
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